molecular formula C8H6O6 B1584927 [3,3'-Bifuran]-2,2',5,5'-tetrone, tetrahydro- CAS No. 4534-73-0

[3,3'-Bifuran]-2,2',5,5'-tetrone, tetrahydro-

Cat. No. B1584927
CAS RN: 4534-73-0
M. Wt: 198.13 g/mol
InChI Key: OLQWMCSSZKNOLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“[3,3’-Bifuran]-2,2’,5,5’-tetrone, tetrahydro-” is a chemical compound with the molecular formula C8H10O2 . It contains a total of 21 bonds, including 11 non-H bonds, 2 multiple bonds, 1 rotatable bond, 2 double bonds, 2 five-membered rings, and 2 aliphatic ethers .


Molecular Structure Analysis

The molecular structure of “[3,3’-Bifuran]-2,2’,5,5’-tetrone, tetrahydro-” includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 21 bonds, including 11 non-H bonds, 2 multiple bonds, 1 rotatable bond, 2 double bonds, 2 five-membered rings, and 2 aliphatic ethers .


Physical And Chemical Properties Analysis

“[3,3’-Bifuran]-2,2’,5,5’-tetrone, tetrahydro-” is a solid at 20 degrees Celsius . It should be stored under inert gas as it is moisture sensitive . Its molecular weight is 198.13 . The compound appears as a white to light yellow powder or crystal .

Scientific Research Applications

Synthesis and Applications in Organic Chemistry

  • Chromene Derivatives Synthesis : Research demonstrates the potential of furan derivatives in synthesizing chromene derivatives, which are important for various chemical and pharmaceutical applications. A study highlights uncatalyzed [4 + 2] cycloadditions of 3-nitrocoumarins with vinyl ethers, leading to chromene derivatives without the need for catalysts. This method provides a new pathway for synthesizing chromanols and tetrahydrofuro- and tetrahydropyranochromenes, showing the versatility of furan derivatives in organic synthesis (Amantini et al., 2002).

  • Amino Acid Synthesis from Biomass : A notable application of furan derivatives is in the synthesis of new δ-sugar amino acids from renewable sources like cellulose. This process demonstrates the use of furan derivatives as chiral building blocks for producing complex organic molecules with potential applications in developing new peptidomimetics (Defant et al., 2011).

  • Visible-Light Mediated Oxidative Coupling : The catalytic oxidative amination of tetrahydrofuran, a furan derivative, illustrates its role in forming N-substituted azoles. This method uses visible light catalysis and oxygen as an oxidant, highlighting the eco-friendly approach to modifying furan derivatives for pharmaceutical and chemical applications (Zhang et al., 2017).

  • Biomass-Derived Solvent Applications : 2-Methyltetrahydrofuran (2-MeTHF), derived from furfural or levulinic acid, is a biomass-derived solvent with broad application in organic chemistry, including syntheses involving organometallics and biotransformations. Its properties such as low miscibility with water and high stability make it an environmentally friendly alternative to traditional solvents (Pace et al., 2012).

Safety and Hazards

“[3,3’-Bifuran]-2,2’,5,5’-tetrone, tetrahydro-” can cause skin irritation and serious eye irritation . Therefore, it’s recommended to wear protective gloves, eye protection, and face protection when handling this compound . If it comes into contact with the skin, wash with plenty of soap and water . If eye irritation persists, seek medical advice or attention .

properties

IUPAC Name

3-(2,5-dioxooxolan-3-yl)oxolane-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O6/c9-5-1-3(7(11)13-5)4-2-6(10)14-8(4)12/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLQWMCSSZKNOLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)OC1=O)C2CC(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20884086
Record name [3,3'-Bifuran]-2,2',5,5'-tetrone, tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20884086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4534-73-0, 17309-39-6
Record name 1,2,3,4-Butanetetracarboxylic dianhydride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4534-73-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3,3'-Bifuran)-2,2',5,5'-tetrone, tetrahydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004534730
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC512767
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=512767
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name [3,3'-Bifuran]-2,2',5,5'-tetrone, tetrahydro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name [3,3'-Bifuran]-2,2',5,5'-tetrone, tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20884086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetrahydro[3,3'-bifuran]-2,2',5,5'-tetraone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.617
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[3,3'-Bifuran]-2,2',5,5'-tetrone, tetrahydro-
Reactant of Route 2
[3,3'-Bifuran]-2,2',5,5'-tetrone, tetrahydro-
Reactant of Route 3
Reactant of Route 3
[3,3'-Bifuran]-2,2',5,5'-tetrone, tetrahydro-
Reactant of Route 4
[3,3'-Bifuran]-2,2',5,5'-tetrone, tetrahydro-
Reactant of Route 5
[3,3'-Bifuran]-2,2',5,5'-tetrone, tetrahydro-
Reactant of Route 6
[3,3'-Bifuran]-2,2',5,5'-tetrone, tetrahydro-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.